ZD-4190

Catalog No.
S007143
CAS No.
M.F
C19H16BrFN6O2
M. Wt
459.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZD-4190

Product Name

ZD-4190

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine

Molecular Formula

C19H16BrFN6O2

Molecular Weight

459.3 g/mol

InChI

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)

InChI Key

YBTGTVGEKMZEQX-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4

Synonyms

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(2-(1H-1,2,3-triazol-1-yl)ethoxy)quinazolin-4-amine, ZD 4190, ZD-4190, ZD4190

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4

The exact mass of the compound N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

ZD-4190 is a small molecule that serves as a potent, orally bioavailable inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). It is primarily recognized for its role in inhibiting angiogenesis, which is the formation of new blood vessels from pre-existing ones, a critical process in tumor growth and metastasis. The compound is classified as a receptor tyrosine kinase inhibitor, exhibiting submicromolar potency against VEGF receptor tyrosine kinase activity in vitro, with reported IC50 values of approximately 29 nM for KDR (kinase insert domain receptor) and 708 nM for Flt-1 (fms-like tyrosine kinase 1) .

Future Research Directions

  • Synthesis and characterization of the compound to establish its physical and chemical properties.
  • In vitro and in vivo studies to evaluate potential biological activities, such as anti-cancer or anti-inflammatory properties.
  • Computational modeling to predict the interaction of the compound with potential biological targets.
Involving ZD-4190 primarily focus on its interaction with the VEGFR2 and EGFR pathways. As an inhibitor, ZD-4190 binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways critical for cell proliferation, migration, and survival. The specific chemical structure allows ZD-4190 to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with the target receptors .

ZD-4190 exhibits significant biological activity characterized by its ability to inhibit tumor growth and angiogenesis. Studies have demonstrated its efficacy in various cancer models, including lung cancer (Calu-6), breast cancer (MDA-MB-231), prostate cancer (PC-3), and ovarian cancer (SKOV-3). The compound has shown promise in reducing tumor size and inhibiting metastasis through its action on VEGFR2 and EGFR pathways . Additionally, ZD-4190 has been investigated for its effects on the tumor microenvironment, enhancing the efficacy of other therapeutic agents .

  • Formation of Key Intermediates: Initial reactions involve the formation of key intermediates through standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions.
  • Cyclization: A cyclization step is often employed to form the core structure of ZD-4190.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific details regarding the exact synthetic route are proprietary but generally follow established organic synthesis protocols .

ZD-4190 has notable applications in oncology, particularly in the treatment of various solid tumors where angiogenesis plays a crucial role. Its ability to inhibit VEGFR2 makes it a candidate for combination therapies aimed at enhancing anti-tumor efficacy. Additionally, ongoing research explores its potential use in other conditions characterized by abnormal vascularization .

Several compounds share structural and functional similarities with ZD-4190, particularly those targeting receptor tyrosine kinases. Below is a comparison highlighting their unique features:

Compound NameTarget ReceptorsPotency (IC50)Unique Features
ZD-6474VEGFR2, EGFR5 nMDual inhibitor with improved selectivity over ZD-4190
SorafenibVEGFR2, PDGFR, Raf10 nMMulti-targeted approach; used for liver cancer
LapatinibEGFR, HER240 nMSpecific for HER2-positive breast cancer

ZD-4190 stands out due to its specific targeting of VEGFR2 with submicromolar potency while maintaining an oral bioavailability profile that enhances its clinical utility .

The synthesis of ZD-4190 requires precise regioselective modifications of the quinazoline core structure to achieve the desired substitution pattern. The quinazoline scaffold presents unique challenges due to the differential reactivity of the C2 and C4 positions in aromatic nucleophilic substitution reactions.

Quinazoline Core Reactivity and Selectivity

The quinazoline ring system exhibits preferential reactivity at the C4 position in aromatic nucleophilic substitutions, while achieving regioselective replacement at the C2 position poses significant challenges [4] [5]. This reactivity pattern necessitates strategic synthetic approaches to control substitution patterns. The C4 position demonstrates enhanced electrophilicity due to the electron-withdrawing nature of the pyrimidine nitrogen atoms, making it the preferred site for nucleophilic attack [5].

Advanced Regioselective Strategies

Recent developments in quinazoline chemistry have introduced innovative strategies for achieving regioselective C2 modifications. The azide-tetrazole equilibrium methodology represents a significant advancement in this field [4] [5]. This approach utilizes 2-chloro-4-sulfonylquinazolines that undergo functional group swap when treated with azide nucleophiles. The process involves two key steps: first, the azide replaces the sulfonyl group at the C4 position, and second, the intrinsic azide-tetrazole tautomeric equilibrium directs the nucleofugal sulfinate from the first step to replace chloride at the C2 position [4].

This transformation proves particularly effective with quinazolines bearing electron-rich substituents, such as the 6,7-dimethoxyquinazoline core present in many pharmaceutically active substances [4] [5]. The methodology has been successfully demonstrated in the synthesis of alpha-1-adrenoceptor blockers terazosin and prazosin through further C2-selective SNAr reactions and azide reduction [4].

Metal-Catalyzed Regioselective Approaches

Metal-catalyzed protocols offer alternative pathways for regioselective quinazoline modifications. Manganese-catalyzed synthesis methods have shown promise, utilizing alpha-MnO2 as a catalyst for quinazoline formation from 2-amino-benzylamines with alcohols in the presence of tert-butyl hydroperoxide as an oxidant [6]. Various alcohols, including aromatic, heterocyclic, and aliphatic variants, react under optimized conditions to deliver desired products with yields ranging from 59-91% [6].

Key Intermediate Compounds in ZD-4190 Synthesis

The synthesis of ZD-4190 follows a convergent approach involving several critical intermediate compounds that must be prepared with high purity and yield to ensure successful downstream transformations.

Primary Synthetic Route

The established synthetic route for ZD-4190 begins with the preparation of quinazolinone intermediate through the reaction of aminobenzamide with Gold's reagent in refluxing dioxane [7]. This condensation reaction forms the fundamental quinazoline-4-one core structure. Subsequently, chlorination using thionyl chloride converts the quinazolinone to the corresponding chloroquinazoline, introducing the reactive chlorine substituent at the C4 position [7].

The nucleophilic displacement of the chlorine atom with 4-bromo-2-fluoroaniline yields the crucial anilinoquinazoline intermediate [7]. This step represents a critical transformation that establishes the aniline linkage characteristic of 4-anilinoquinazoline compounds. The benzyl protecting group is then cleaved using trifluoroacetic acid to generate the hydroxyquinazoline intermediate [7].

Alternative Synthetic Pathways

Alternative synthetic approaches have been developed to improve efficiency and yield. The Niementowski synthesis provides a simple method for quinazolinone preparation through condensation of anthranilic acid with acid amides [8]. This classical approach involves heating anthranilic acid with excess formamide at 120°C, proceeding through an ortho-amidobenzamide intermediate with water elimination [8].

Microwave-assisted synthesis using ortho-aminobenzamides offers enhanced reaction efficiency. This method employs oxidative heterocyclization of ortho-aminobenzamides with aldehydes in the presence of potassium permanganate, achieving good yields of the target quinazolinone under microwave irradiation conditions [8].

Intermediate Characterization and Purity

Each intermediate compound requires rigorous characterization to ensure structural integrity and purity. High-performance liquid chromatography analysis of synthetic intermediates typically demonstrates purities exceeding 95%, as exemplified by similar quinazoline derivatives where HPLC retention times and purity values are routinely monitored [9]. Nuclear magnetic resonance spectroscopy provides structural confirmation, with characteristic chemical shifts observed for quinazoline protons and substituent patterns [9].

Process Optimization for Scalable Production

Scaling up pharmaceutical manufacturing from laboratory to commercial production requires comprehensive process optimization to address multiple challenges while maintaining product quality and regulatory compliance.

Scale-Up Considerations

Pharmaceutical process scale-up typically occurs during Phase III of drug development after the compound has demonstrated safety and efficacy in smaller patient populations [10]. The transition from small-scale synthesis to large-scale manufacturing introduces numerous variables that must be carefully controlled to ensure consistent product quality.

Critical factors in process optimization include reaction temperature control, mixing efficiency, heat transfer, and solvent selection. The physicochemical properties of drug substance may change with improved synthetic routes or crystallization processes, potentially altering the behavior of the active pharmaceutical ingredient [11]. This challenge becomes more pronounced for products with higher dose requirements and increased drug loading in formulations [11].

Process Development Strategies

Smart formulation and processing solutions are essential to solve drug product scale-up challenges with minimal regulatory impact [11]. Manufacturing process optimization involves enhancing production floor efficiency through strategic improvements in facility layout, inventory protocols, and equipment utilization [12].

Facility layout optimization can streamline workflows, reduce material handling times, and minimize movement, contributing to increased efficiency and reduced production time [12]. Implementing intelligent inventory management protocols reduces excess stock, minimizes waste, and ensures material availability when needed for smoother production flow [12].

Automation and Process Control

Automation of repetitive processes represents a key strategy in manufacturing optimization. Artificial intelligence and machine learning solutions can automate work while improving performance over time [13]. Prime examples of manufacturing-related tasks suitable for automation include inventory management, sales processing, order processing, data collection and logging, and report generation [13].

Real-time data collection and analysis enable continuous process monitoring and optimization. Manufacturing process optimization requires data-driven decision making, with real-time data allowing assessment of optimization effort effectiveness [13]. Newer machines with appropriate sensors capture production data, while older equipment may require sensor retrofitting to enable comprehensive monitoring [13].

Quality Control Parameters in Pharmaceutical Synthesis

Quality control in pharmaceutical synthesis encompasses comprehensive testing and monitoring procedures to ensure product safety, efficacy, and regulatory compliance throughout the manufacturing process.

Analytical Method Requirements

Quality control testing involves evaluation of raw materials, in-process materials, and finished products using validated analytical methods [14] [15]. Critical characteristics requiring testing include identity, purity, strength, potency, uniformity, bioavailability, and stability [15]. Identity testing confirms the presence of the active pharmaceutical ingredient as indicated on the label, while purity assessments ensure freedom from potentially harmful contaminants [15].

High-performance liquid chromatography represents the primary analytical technique for pharmaceutical quality control, providing precise quantification of active ingredients and impurity profiling [16]. For ZD-4190, HPLC analysis typically demonstrates purity levels of 99.65% or higher, with consistent nuclear magnetic resonance spectra confirming structural integrity [16].

Impurity Profiling and Control

Impurity profiling constitutes a systematic approach to identify, characterize, and quantify impurities in pharmaceutical substances [17] [18]. Impurities can arise from various sources including starting materials, intermediates, manufacturing processes, degradation, and packaging materials [17]. Advanced analytical techniques including chromatographic methods, spectroscopic methods, and hyphenated techniques like liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry have significantly enhanced detection and characterization of impurities at trace levels [17].

Pharmaceutical impurity testing must meet International Council for Harmonization Q3A, Q3B, and Q3C guideline requirements, addressing organic impurities, residual solvents, genotoxic impurities, and elemental impurities [18]. These requirements necessitate highly sensitive and specific analytical methods to detect impurities present at very low or trace levels in complex sample matrices [18].

Process Control and Validation

In-process control involves continuous monitoring and analysis of manufacturing processes at various stages to identify deviations that may impact final product quality [14]. Critical parameters must be closely monitored to enable corrective actions when necessary. Quality control departments determine batch acceptability before release, ensuring each product meets established specifications [14].

Method validation ensures analytical procedures are suitable for their intended purpose and provide reliable, reproducible results. Acceptance criteria for analytical methods must evaluate method performance including accuracy, precision, specificity, linearity, range, and robustness [19]. Understanding allowable method error contribution becomes crucial for building product knowledge, process understanding, and long-term product lifecycle control [19].

Regulatory Compliance Framework

Pharmaceutical quality control must adhere to current Good Manufacturing Practice guidelines and regulatory standards established by agencies such as the Food and Drug Administration and European Medicines Agency [17]. Regulatory compliance requires strict impurity profiling to ensure drug efficacy is not compromised by impurity presence [17]. The relationship between impurity levels and drug efficacy helps define acceptable impurity thresholds, allowing manufacturers to optimize drug purity during production [17].

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

458.05021 g/mol

Monoisotopic Mass

458.05021 g/mol

Heavy Atom Count

29

Dates

Last modified: 09-12-2023
[1]. Yang M, et al. PET imaging of early response to the tyrosine kinase inhibitor ZD4190. Eur J Nucl Med Mol Imaging. 2011 Jul;38(7):1237-47. doi: 10.1007/s00259-011-1742-z. Epub 2011 Mar 1.[2]. Gaballah K, et al. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues. Br J Cancer. 2009 Aug 4;101(3):418-23. doi: 10.1038/sj.bjc.6605092. Epub 2009 Jul 21.[3]. Checkley D, et al. Dynamic contrast-enhanced MRI of vascular changes induced by the VEGF-signalling inhibitor ZD4190 in human tumour xenografts. Magn Reson Imaging. 2003 Jun;21(5):475-82.

Explore Compound Types